N-benzyltetrahydrothiophen-3-amine 1,1-dioxide
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Overview
Description
N-benzyltetrahydrothiophen-3-amine 1,1-dioxide is an organic compound with the molecular formula C11H15NO2S It is a derivative of tetrahydrothiophene, featuring a benzyl group attached to the nitrogen atom and a sulfone group at the 1,1-dioxide position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyltetrahydrothiophen-3-amine 1,1-dioxide typically involves the following steps:
Formation of Tetrahydrothiophene: The initial step involves the preparation of tetrahydrothiophene, which can be achieved through the hydrogenation of thiophene.
N-Benzylation: The tetrahydrothiophene is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to Sulfone: The final step involves the oxidation of the tetrahydrothiophene ring to form the 1,1-dioxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyltetrahydrothiophen-3-amine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyltetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in hydrogen bonding and coordination interactions, which can influence the compound’s reactivity and biological activity. The benzyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-benzyltetrahydrothiophen-3-amine 1,1-dioxide can be compared with other similar compounds such as:
Tetrahydrothiophene-1,1-dioxide: Lacks the benzyl group, resulting in different chemical and biological properties.
N-benzylthiophene-3-amine:
Benzo[b]thiophene-1,1-dioxide: A structurally related compound with different electronic and steric properties.
The uniqueness of this compound lies in its combination of a benzyl group and a sulfone group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-benzyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUYOOLQHAXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387607 |
Source
|
Record name | N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321580-44-3 |
Source
|
Record name | N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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